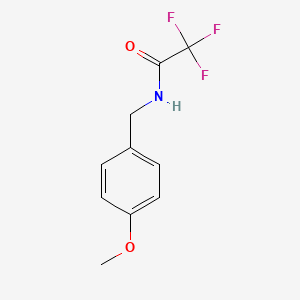

2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide

Description

2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide is an organic compound characterized by the presence of trifluoromethyl and methoxybenzyl groups

Properties

IUPAC Name |

2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFQVUUDXQXNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide typically involves the following steps:

Thioation: The compound is then subjected to thioation to obtain 2,2,2-trifluoro-N-(4-methoxybenzyl)thioacetamide.

Substitution Reaction: A substitution reaction is carried out on the thioacetamide with an aminomethanol solution under the action of silver carbonate to yield 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamidine.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and safe, avoiding the generation of toxic intermediates such as trifluoroacetonitrile .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl and methoxybenzyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Silver carbonate is used as a catalyst in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The methoxybenzyl group contributes to the compound’s overall reactivity and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

2,2,2-Trifluoro-N-(4-fluorophenyl)methylacetamide: This compound shares the trifluoromethyl group but differs in the aromatic substituent.

2,2,2-Trifluoro-N-(S)-α-methylbenzylacetamide: Similar in structure but with a different substituent on the benzyl group

Uniqueness

Its synthesis is relatively straightforward, and it offers a balance of stability and reactivity that is valuable in various research and industrial contexts .

Biological Activity

2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide is a compound of interest due to its potential biological activities. This article will explore its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group and a methoxy-substituted benzyl moiety attached to an acetamide backbone. This unique structure may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with trifluoroacetyl chloride in the presence of a base. The reaction conditions can be optimized to achieve high yields and purity.

Case Studies

- Neuroprotective Studies : In a study evaluating related acetamides, compounds showed significant neuroprotective effects against oxidative stress in neuronal cell lines. For example, derivatives similar to this compound were found to enhance cell viability under H₂O₂-induced stress conditions (p < 0.01) .

- Antimicrobial Activity : A series of acetamide derivatives were synthesized and evaluated for their antimicrobial properties. Compounds with similar structural features demonstrated moderate to strong activity against various bacterial strains .

- Structure-Activity Relationship (SAR) : Research on SAR has indicated that the introduction of electron-withdrawing groups like trifluoromethyl enhances the potency of acetamides. This has been observed in compounds targeting Cryptosporidium, where modifications led to improved efficacy .

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via amide formation between 4-methoxybenzylamine and trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under controlled temperatures (0°C to room temperature), yielding ~75% . For multi-step protocols, low yields (2–5%) may arise from side reactions or inefficient purification; optimizing stoichiometry, using catalysts (e.g., DMAP), or switching solvents (e.g., THF instead of DCM) can improve efficiency . Reaction monitoring via TLC and column chromatography purification are critical .

Q. Table 1: Comparison of Synthetic Methods

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Confirm structure via ¹H/¹³C NMR. Key peaks: trifluoromethyl (δ 120–125 ppm, ¹³C), methoxy (δ 3.8 ppm, ¹H), and amide protons (δ 7–8 ppm, ¹H) .

- X-ray Crystallography : Resolve hydrogen-bonding motifs (e.g., N—H⋯O interactions) and crystal packing .

- Mass Spectrometry : Validate molecular weight (MW 261.2 g/mol) via ESI-MS .

Q. Table 2: Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Methoxy (δ 3.8 ppm), aromatic protons | |

| X-ray | N—H⋯O hydrogen bonds | |

| IR | Amide C=O stretch (1650–1700 cm⁻¹) |

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for initial purification. Recrystallization from ethanol or methanol enhances purity (>95%). For polar byproducts, reverse-phase HPLC with acetonitrile/water is effective .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Hypoglycemic Activity : Follow protocols from thiazolidinedione derivatives, testing in Wistar albino mice via glucose tolerance assays. Dose optimization (e.g., 50–200 mg/kg) and toxicity screening (LD₅₀) are critical .

- Antimicrobial Assays : Use microbroth dilution (MIC) against Gram-positive/negative strains. Structure-activity relationships (SAR) can guide derivative synthesis .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., PPAR-γ for hypoglycemic activity). Validate with NIST thermodynamic data .

- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, AMBER) .

Q. How can contradictions in synthetic yield or spectral data across studies be resolved?

- Methodological Answer :

- Yield Discrepancies : Replicate conditions with strict inert atmosphere (N₂/Ar) and anhydrous solvents. Compare intermediates via LC-MS to identify side products .

- Spectral Conflicts : Cross-validate using 2D NMR (COSY, HSQC) and high-resolution MS. Refer to crystallographic data for bond-length validation .

Q. What are the key considerations in designing multi-step synthesis protocols for derivatives?

- Methodological Answer :

Q. Table 3: Derivative Synthesis Workflow

| Step | Reaction | Conditions | Monitoring Tool |

|---|---|---|---|

| 1 | Amide formation | TFAA, DCM, 0°C | TLC (Rf = 0.5) |

| 2 | Thiazolidinedione coupling | DMF, K₂CO₃, RT | HPLC |

| 3 | Purification | Column chromatography | NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.